2-Methyl-2-vinylcyclopentanone

Catalog No.
S3346696
CAS No.
88729-76-4
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-vinylcyclopentanone

CAS Number

88729-76-4

Product Name

2-Methyl-2-vinylcyclopentanone

IUPAC Name

2-ethenyl-2-methylcyclopentan-1-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-3-8(2)6-4-5-7(8)9/h3H,1,4-6H2,2H3

InChI Key

ZLOCJFXRKSRQDZ-UHFFFAOYSA-N

SMILES

CC1(CCCC1=O)C=C

Canonical SMILES

CC1(CCCC1=O)C=C

2-Methyl-2-vinylcyclopentanone is an organic compound characterized by a cyclopentanone structure with a vinyl group and a methyl substituent at the second carbon position. Its molecular formula is C8H12OC_8H_{12}O, and it is classified as a ketone due to the presence of the carbonyl group (C=O). The compound appears as a clear liquid and has notable applications in organic synthesis due to its reactive vinyl group, which can participate in various

The chemical reactivity of 2-methyl-2-vinylcyclopentanone is primarily influenced by its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon acts as an electrophile, allowing nucleophiles to add to it, forming new C-C bonds while breaking the C-O pi bond. This is particularly relevant in reactions involving Grignard reagents, where the addition of a nucleophile leads to the formation of alcohols after protonation .
  • Diels-Alder Reactions: The vinyl group can participate in Diels-Alder cycloaddition reactions, making it useful for synthesizing larger cyclic compounds .
  • Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, allowing for the introduction of various substituents into the molecule.

The synthesis of 2-methyl-2-vinylcyclopentanone can be achieved through several methods:

  • Grignard Reaction: A common approach involves reacting a suitable vinyl halide with a cyclopentanone derivative in the presence of a Grignard reagent. This method allows for the formation of the desired ketone through nucleophilic addition followed by hydrolysis .
  • Direct Vinylation: Another method includes direct vinylation of 2-methylcyclopentanone using vinyl magnesium bromide or similar reagents under controlled conditions.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving precursors that contain both vinyl and ketone functionalities.

2-Methyl-2-vinylcyclopentanone has several applications in organic chemistry:

  • Synthetic Intermediate: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.
  • Building Block for Polymers: Due to its reactive double bond, it can be used as a building block in polymer synthesis, contributing to materials with desirable properties.
  • Flavor and Fragrance Industry: Compounds with similar structures are often utilized in flavoring and fragrance formulations due to their pleasant aromatic profiles.

Research into the interactions of 2-methyl-2-vinylcyclopentanone with other chemical entities could provide insights into its reactivity and potential applications. Interaction studies typically focus on:

  • Reactivity with Nucleophiles: Understanding how this compound reacts with various nucleophiles can inform its use in synthetic pathways.
  • Stability in Different Solvents: Investigating how solvent polarity affects its reactivity may reveal optimal conditions for its use in reactions.

Several compounds exhibit structural similarities to 2-methyl-2-vinylcyclopentanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylcyclopentanoneKetoneLacks vinyl group; simpler structure
VinylcyclohexanoneKetoneLarger ring; more steric hindrance
3-VinylcyclopentanoneKetoneVinyl group at different position; altered reactivity
3-Methyl-3-vinylcyclobutanoneKetoneSmaller ring; different spatial arrangement

The uniqueness of 2-methyl-2-vinylcyclopentanone lies in its specific combination of functional groups that allow for versatile reactivity while maintaining a relatively stable cyclopentanone framework. This makes it particularly useful in synthetic applications compared to its analogs.

XLogP3

1.6

Dates

Modify: 2024-02-18

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